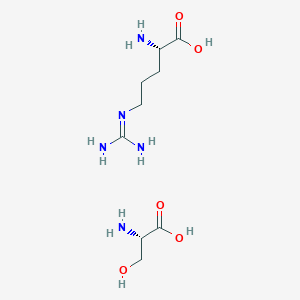

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid

Beschreibung

Arginine-serine polymer is a biopolymer composed of repeating units of the amino acids arginine and serine These polymers are known for their unique properties, including high biocompatibility, biodegradability, and the ability to form stable structures Arginine is a basic amino acid with a positively charged side chain, while serine is a polar amino acid with a hydroxyl group

Eigenschaften

CAS-Nummer |

107408-09-3 |

|---|---|

Molekularformel |

C9H21N5O5 |

Molekulargewicht |

279.29 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-amino-3-hydroxypropanoic acid |

InChI |

InChI=1S/C6H14N4O2.C3H7NO3/c7-4(5(11)12)2-1-3-10-6(8)9;4-2(1-5)3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1,4H2,(H,6,7)/t4-;2-/m00/s1 |

InChI-Schlüssel |

RNQIRILHKFQQIJ-ZBRNBAAYSA-N |

SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |

Isomerische SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C([C@@H](C(=O)O)N)O |

Kanonische SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)N)O |

Andere CAS-Nummern |

107408-09-3 |

Synonyme |

arginine-serine polymer copolymer (Arg-Ser) poly(Arg(75)-Ser(25)) poly(Arg-Ser) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of arginine-serine polymer typically involves the polymerization of arginine and serine monomers. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of arginine-serine polymer can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the desired polymer by expressing the genes responsible for the biosynthesis of arginine and serine . The fermentation process is optimized to achieve high yields and purity of the polymer.

Analyse Chemischer Reaktionen

Types of Reactions: Arginine-serine polymer can undergo various chemical reactions, including:

Oxidation: The hydroxyl group of serine can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The amino group of arginine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine aldehyde, while substitution reactions involving arginine can result in the formation of various substituted arginine derivatives .

Wissenschaftliche Forschungsanwendungen

Arginine-serine polymer has a wide range of scientific research applications, including:

Biology: Plays a role in the regulation of gene expression and protein synthesis.

Industry: Used in the development of biodegradable plastics and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of arginine-serine polymer involves its interaction with various molecular targets and pathways. The positively charged arginine residues can interact with negatively charged cell membranes, facilitating cellular uptake. The hydroxyl group of serine can participate in hydrogen bonding and other interactions with proteins and nucleic acids . These interactions can modulate cellular processes such as signal transduction, gene expression, and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Lysine-serine polymer: Similar to arginine-serine polymer but with lysine instead of arginine. Lysine has a similar basic side chain but with different chemical properties.

Histidine-serine polymer: Contains histidine, which has an imidazole side chain that can participate in different types of interactions compared to arginine.

Uniqueness: Arginine-serine polymer is unique due to the combination of the basic arginine and polar serine residues. This combination provides a balance of charge and polarity, making it suitable for a wide range of applications. The presence of arginine allows for strong interactions with negatively charged molecules, while serine provides sites for hydrogen bonding and other interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.